![molecular formula C9H11BrO B1340641 1-(Bromomethyl)-4-ethoxybenzene CAS No. 2606-57-7](/img/structure/B1340641.png)
1-(Bromomethyl)-4-ethoxybenzene
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Overview
Description
“1-(Bromomethyl)-4-ethoxybenzene” is a brominated derivative of ethoxybenzene . It is employed as an intermediate for organic synthesis and pharmaceutical .
Synthesis Analysis
The synthesis of brominated derivatives like “1-(Bromomethyl)-4-ethoxybenzene” can involve different strategies . For instance, the bromination of derivatives can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-4-ethoxybenzene" .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-ethoxybenzene” is influenced by its bromomethyl group, which can participate in further chemical transformations . The conformational preferences of brominated derivatives have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated derivatives can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted systems shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated derivatives are influenced by their molecular structure. For example, the conformational analysis of brominated derivatives reveals the thermodynamic equilibrium between axial and equatorial conformers.Scientific Research Applications
Controlled Radical Polymerization of Styrene
1-(Bromomethyl)-4-ethoxybenzene has been employed in the controlled radical polymerization of styrene . This process allows for the production of polymers with a well-defined structure and potentially unique properties .
Asymmetric Esterification of Benzoic Acid
This compound has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This process is important in the production of chiral compounds, which are crucial in many areas of chemistry, including pharmaceuticals .
Synthesis of Bromine Terminated Polymers
1-(Bromomethyl)-4-ethoxybenzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This process is important in the production of block copolymers, which have a wide range of applications, including drug delivery systems .
Synthesis of Block Copolymers
This compound has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . Block copolymers have a wide range of applications, including in the creation of nanomaterials .
Synthesis of Cyclopropanes
1-(Bromomethyl)-4-ethoxybenzene has been used in the synthesis of cyclopropanes. Cyclopropanes are important in organic chemistry and have applications in pharmaceuticals.
Synthesis of Heterocycles
This compound has been used in the synthesis of heterocycles. Heterocycles are a class of organic compounds that contain at least one atom other than carbon in their ring structure, and they are crucial in many areas of chemistry, including pharmaceuticals.
Synthesis of Other Organic Compounds
1-(Bromomethyl)-4-ethoxybenzene has been used in the synthesis of other organic compounds. This highlights the versatility of this compound in organic synthesis.
Alkylating Agent in Peptide Synthesis
This compound has been used as an alkylating agent in peptide synthesis. Alkylation is a crucial step in many synthetic processes, including the production of peptides.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLIWBLUTYRTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563911 |
Source
|
Record name | 1-(Bromomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-ethoxybenzene | |
CAS RN |
2606-57-7 |
Source
|
Record name | 1-(Bromomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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